molecular formula C19H18Cl2N2O5S2 B2634457 (Z)-2-(2,4-dichlorophenoxy)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 864977-23-1

(Z)-2-(2,4-dichlorophenoxy)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2634457
CAS No.: 864977-23-1
M. Wt: 489.38
InChI Key: ZGXSIANXUPRVRA-QOCHGBHMSA-N
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Description

(Z)-2-(2,4-dichlorophenoxy)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a complex synthetic organic compound offered for investigative purposes. This molecule features a benzothiazole core, a 2,4-dichlorophenoxy moiety, and a methylsulfonyl group, making it a compound of significant interest in advanced chemical research. Its structural characteristics suggest potential applications in the development of novel agrochemicals, given the known herbicidal activity of phenoxyacetic acid derivatives like 2,4-D, which function as synthetic auxins . The integration of the benzothiazole group, a privileged scaffold in medicinal chemistry, also points to its potential utility in pharmacological probe discovery and development. Researchers can employ this chemical in structure-activity relationship (SAR) studies, enzyme inhibition assays, and as a key intermediate in the synthesis of more complex molecules. This product is provided with comprehensive analytical data, including HPLC purity and mass spectrometry characterization, to ensure reliability in your experimental results. It is supplied as a solid and should be stored in a cool, dry place. This compound is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O5S2/c1-27-8-7-23-15-5-4-13(30(2,25)26)10-17(15)29-19(23)22-18(24)11-28-16-6-3-12(20)9-14(16)21/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXSIANXUPRVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,4-dichlorophenoxy)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide typically involves several steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via nucleophilic substitution reactions, often using 2-methoxyethyl chloride in the presence of a base.

    Attachment of the Methylsulfonyl Group: This step involves sulfonation, typically using methylsulfonyl chloride and a base such as triethylamine.

    Coupling with 2,4-Dichlorophenoxyacetic Acid: The final step involves coupling the benzo[d]thiazole derivative with 2,4-dichlorophenoxyacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be crucial to maintain the stringent conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds with thiazole and benzo-thiazole moieties exhibit significant anticancer properties. For instance, derivatives of benzo[d]thiazole have been shown to inhibit cancer cell proliferation in various types of cancer, including liver cancer (Hep3B). The compound mentioned has structural similarities to these derivatives, suggesting it may also possess similar anticancer activity.

  • Case Study : A study on benzodioxole derivatives demonstrated that certain compounds induced cell cycle arrest in the G2-M phase and reduced α-fetoprotein secretion in Hep3B cells. This suggests a strong potential for (Z)-2-(2,4-dichlorophenoxy)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide to be evaluated for its anticancer effects in preclinical models .

Inhibition of Acetylcholinesterase

The compound's structure may also allow it to act as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer’s disease. Compounds that inhibit this enzyme can help increase acetylcholine levels, potentially improving cognitive function.

  • Research Insight : A study on similar compounds indicated strong acetylcholinesterase inhibitory activity with IC50 values as low as 2.7 µM, suggesting that this compound could be explored for similar therapeutic applications .

Pesticidal Activity

Compounds containing the dichlorophenoxy group have been widely researched for their pesticidal properties. This specific compound may exhibit herbicidal or fungicidal activities due to its structural characteristics.

  • Case Study : Research has shown that certain thiazole derivatives can be effective as fungicides against plant pathogens. The combination of thiazole and phenoxy groups could enhance the efficacy of this compound against various agricultural pests .

Plant Growth Regulation

The potential use of this compound as a plant growth regulator is another area of interest. Its ability to influence plant hormone activity could lead to enhanced growth or resistance against environmental stressors.

  • Research Insight : Studies on related compounds indicate that they can modulate plant growth by affecting auxin pathways, which are crucial for plant development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationships of compounds similar to this compound is essential for optimizing its applications.

Structural FeatureActivity TypeObservations
Dichlorophenoxy groupAnticancerEnhances interaction with cancer cell receptors
Thiazole ringAcetylcholinesterase inhibitionPotential for cognitive enhancement
Methoxyethyl substituentPesticidalMay increase solubility and bioavailability

Mechanism of Action

The mechanism of action of (Z)-2-(2,4-dichlorophenoxy)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby modulating cellular pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzothiazole Modifications

Target Compound
  • 3-Substituent : 2-Methoxyethyl (–CH₂CH₂OCH₃) balances solubility and membrane permeability.
Patent Analogs (EP3348550A1, 2018)
  • 6-Substituent : Trifluoromethyl (–CF₃) in compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide.
    • Impact : –CF₃ is strongly electron-withdrawing, improving metabolic stability but reducing solubility compared to –SO₂CH₃.
  • Acetamide Substituents: Methoxyphenyl or phenyl groups (e.g., 3-methoxyphenyl).
Acta Poloniae Derivative (2015)
  • 5,6-Substituents: Dimethyl groups in 2-(5,6-dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide. Impact: Dimethyl groups increase lipophilicity, while the sulfamoyl (–SO₂NH₂) group enhances solubility via hydrogen bonding.

Pharmacokinetic and Electronic Properties

Property Target Compound Patent Analogs Acta Poloniae
Solubility Moderate (via –SO₂CH₃) Low (via –CF₃) High (via –SO₂NH₂)
Lipophilicity (LogP) ~3.5 (estimated) ~4.2 (CF₃ analogs) ~2.8 (sulfamoyl effect)
Electron Effects Strongly polar (–SO₂CH₃) Electron-withdrawing (–CF₃) Mixed (–SO₂NH₂ and –CH₃)

Biological Activity

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of 2,4-dichlorophenoxy and methylsulfonyl groups may contribute to its unique interactions with biological targets.

Structural Formula

C18H20Cl2N2O3S\text{C}_{18}\text{H}_{20}\text{Cl}_2\text{N}_2\text{O}_3\text{S}
  • Anticancer Activity : Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. The compound has shown selective cytotoxicity against various cancer cell lines, including those derived from breast (MCF-7), lung (A549), and cervical (HeLa) cancers.
  • Enzyme Inhibition : Studies suggest that compounds with similar structures can inhibit key enzymes involved in tumor progression. For instance, they may affect the activity of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

Case Studies and Research Findings

Recent studies have evaluated the anticancer efficacy of related compounds. For example:

  • A study reported that a related benzothiazole derivative demonstrated an IC50 value of 2.02 µM against A549 cells, indicating strong antiproliferative activity .
  • Another investigation highlighted the importance of the methylsulfonyl group in enhancing the compound's interaction with cancer cells, potentially leading to increased apoptosis .

Data Table: Biological Activity Overview

Activity TypeTarget Cell LineIC50 Value (µM)Reference
AnticancerMCF-713.65
AnticancerHeLa2.059
AnticancerA5492.02
AChE InhibitionRat DiaphragmSignificant Decrease

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. The presence of dichlorophenoxy moieties has been associated with various toxicological effects in animal models, including neurotoxicity and myopathy .

Toxicity Studies

  • A study indicated that exposure to similar compounds led to significant decreases in spontaneous locomotor activity in treated animals, suggesting potential neurotoxic effects .

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on YieldReference
SolventDMF↑ Yield (75%)
BaseK₂CO₃Minimal side products
Temp.25°CFavors (Z)-isomer

Q. Table 2: Biological Activity Comparison

DerivativeSubstituent (R)IC₅₀ (HeLa cells)Reference
Parent2-Methoxyethyl8.2 µM
Analog AIsopropyl2.7 µM
Analog BCyclohexyl12.4 µM

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